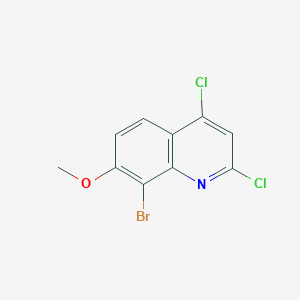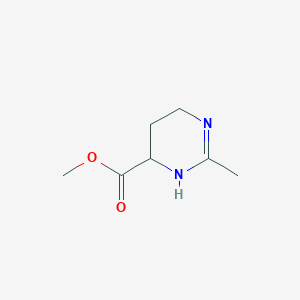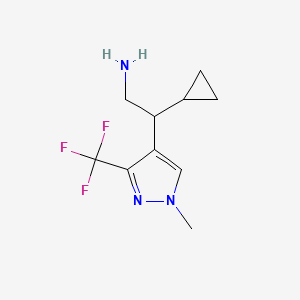
2-Cyclopropyl-2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopropyl-2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethanamine is a complex organic compound featuring a cyclopropyl group, a trifluoromethyl-substituted pyrazole ring, and an ethanamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethanamine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under appropriate conditions.
Cyclopropyl Group Addition: The cyclopropyl group can be added via cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane (CH2I2) and zinc-copper couple.
Formation of the Ethanamine Moiety: The ethanamine group can be introduced through reductive amination reactions, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
化学反应分析
Types of Reactions
2-Cyclopropyl-2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethanamine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethanamine moiety, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ethanamine derivatives.
科学研究应用
2-Cyclopropyl-2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development targeting specific receptors or enzymes.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
作用机制
The mechanism of action of 2-Cyclopropyl-2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the cyclopropyl group can influence its metabolic stability. The ethanamine moiety may facilitate interactions with biological macromolecules through hydrogen bonding and electrostatic interactions.
相似化合物的比较
Similar Compounds
2-Cyclopropyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine: Lacks the trifluoromethyl group, which may result in different binding affinities and selectivities.
2-Cyclopropyl-2-(3-trifluoromethyl-1H-pyrazol-4-yl)ethanamine: Similar structure but with variations in the position of the trifluoromethyl group, affecting its chemical and biological properties.
Uniqueness
2-Cyclopropyl-2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethanamine is unique due to the presence of both the trifluoromethyl and cyclopropyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C10H14F3N3 |
|---|---|
分子量 |
233.23 g/mol |
IUPAC 名称 |
2-cyclopropyl-2-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]ethanamine |
InChI |
InChI=1S/C10H14F3N3/c1-16-5-8(7(4-14)6-2-3-6)9(15-16)10(11,12)13/h5-7H,2-4,14H2,1H3 |
InChI 键 |
HVLWFBBKQVYLQY-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C(=N1)C(F)(F)F)C(CN)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


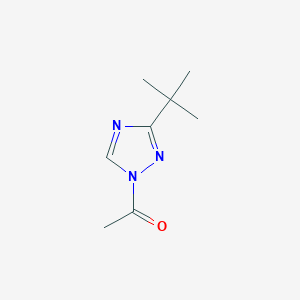
![2H-imidazo[4,5-g][1,2,3]benzothiadiazole](/img/structure/B13094397.png)
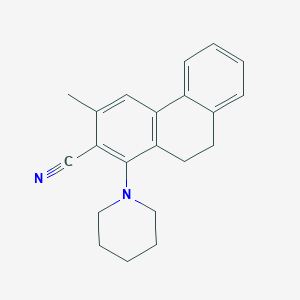
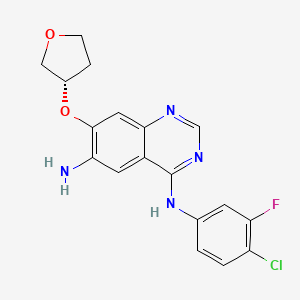
![4-Chloro-2-(2-ethoxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazine](/img/structure/B13094404.png)
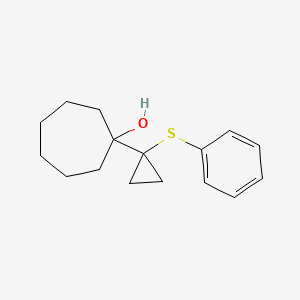
![(4AS,11BS)-11B-Benzyl-4A-methyl-3-oxo-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulen-9-YL trifluoromethanesulfonate](/img/structure/B13094425.png)
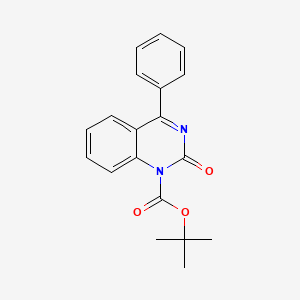
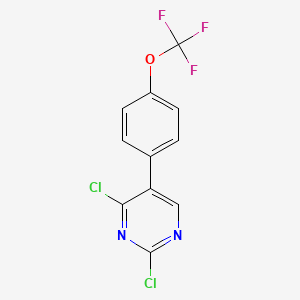
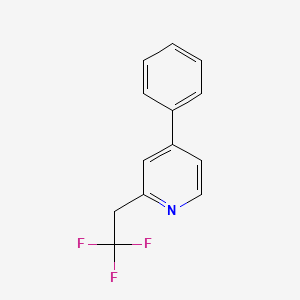
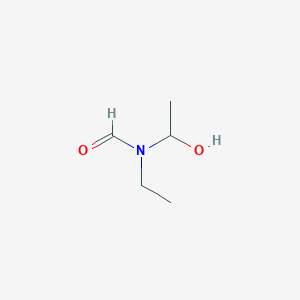
![5-bromo-1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13094452.png)
